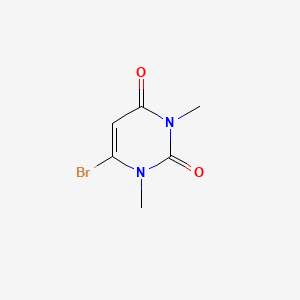

6-Bromo-1,3-dimethyluracil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-1,3-dimethyluracil (6-Br-1,3-DMU) is a synthetic compound with potential applications in scientific research. It is an analog of the naturally occurring uracil, a pyrimidine base found in DNA and RNA. 6-Br-1,3-DMU is a relatively new compound, but its ability to interact with a variety of proteins has made it an attractive tool for researchers in the fields of biochemistry, physiology, and genetics.

Aplicaciones Científicas De Investigación

- Photoreaction in Solution : When 6-bromo-1,3-dimethyluracil is dissolved in 1,4-xylene, it undergoes a photoreaction, yielding a mixture of 5- and 6-aryl-substituted uracils. The 5-isomer is formed initially, followed by the 6-isomer. This behavior is relevant for understanding the excited-state structures and decay dynamics of this compound .

- Formation of 6-Bromomethyl-1,3-dimethyluracil : Treatment of 5-bromo-1,3,6-trimethyluracil with 50% H2SO4 results in a mixture of 1,3,6-trimethyluracil and 6-bromomethyl-1,3-dimethyluracil. The bromination occurs at the 6-position of the uracil ring. Notably, 5-chloro-1,3,6-trimethyluracil remains inert under similar conditions .

- Coupling Reactions : Researchers have explored the coupling of 5-bromo-1,3-dimethyluracil (and its 6-alkyl derivatives) with other molecules. For instance, it can react with 3-methylindole and Nα-acetyl-L-tryptophan methyl ester through photochemical processes .

- Antioxidant Effects : While specific studies on 6-bromo-1,3-dimethyluracil are limited, related pyrimidine derivatives have shown antioxidant effects. These properties could be relevant in pharmacology and drug development .

- DFT Modeling : Density functional theory (DFT) calculations have been employed to understand the reactions of 5-halo-1,3,6-trimethyluracils. These models help predict reaction pathways and product formation .

Photophysics and Photochemistry

Electrophilic Substitution Reactions

Chemical Synthesis and Modification

Biological and Medicinal Applications

Computational Modeling and Theoretical Chemistry

Chemical Reactivity and Mechanisms

Mecanismo De Acción

Target of Action

It’s known that uracil derivatives, such as 6-bromo-1,3-dimethyluracil, play a key role as intermediates in the synthesis of purines . Purines constitute the basic nucleus of a number of medicinally active molecules .

Mode of Action

The mode of action of 6-Bromo-1,3-dimethyluracil involves a series of chemical reactions. Upon ultraviolet irradiation, 1,3-dimethyluracil undergoes hydration of the 5:6 double bond of the uracil ring to form 1,3-dimethyl-6-oxy-hydrouracil . The bromination of 1,3-dimethyluracil results in the formation of 5-bromo-6-hydroxy-hydropyrimidine derivatives .

Biochemical Pathways

It’s known that uracil derivatives have a broad spectrum of pharmacological activities such as antimicrobial, antioxidant, anticancer, anti-leukemia, antitumor, and antiviral activities . These activities suggest that 6-Bromo-1,3-dimethyluracil may interact with multiple biochemical pathways.

Result of Action

It’s known that the photoreaction of 5-bromo-1,3-dimethyluracil in 1,4-xylene solution yields a mixture of 5- and 6-aryl substituted uracils .

Action Environment

It’s known that the photoreaction of 5-bromo-1,3-dimethyluracil in 1,4-xylene solution is influenced by the presence of initially added acid .

Propiedades

IUPAC Name |

6-bromo-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGZBJOMBOIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2685909.png)

![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)

![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide](/img/structure/B2685924.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)